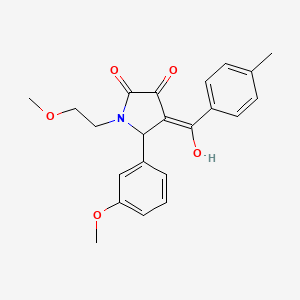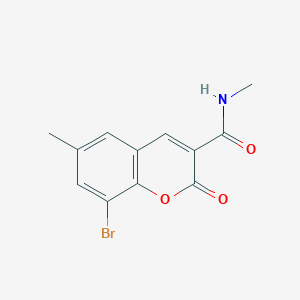![molecular formula C16H9ClN2OS B5321165 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5321165.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile, also known as CTFA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been suggested that this compound may inhibit the production of pro-inflammatory cytokines by blocking the activation of certain signaling pathways. Additionally, this compound may exert its anti-microbial effects by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile is that it has been extensively studied for its potential as a therapeutic agent. This means that there is a large body of research available on the compound, which can be useful for designing experiments. Additionally, this compound has been found to be relatively stable, which makes it suitable for use in lab experiments.
One limitation of this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or processes. Additionally, this compound has been found to have low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research could be conducted to elucidate the mechanism of action of this compound, which could help to identify new therapeutic targets. Finally, more research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile involves the reaction of 2-furylacetonitrile with 4-chlorophenyl isothiocyanate, followed by the addition of potassium thiocyanate and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLOVKQZLNMIO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(allylthio)-1-{3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}-1H-benzimidazole](/img/structure/B5321090.png)
![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)

![1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)
![5,5-dimethyl-1-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5321130.png)

![(3aR*,6aS*)-5-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5321145.png)


![5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5321182.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5321187.png)
![1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide](/img/structure/B5321191.png)
